tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The tert-butyl group and the azaspiro structure contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spiro structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology
The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, contributing to advancements in various sectors .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its specific spiro structure, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability .
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (7S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
RAUSWDYZJRCTJR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC |
Origin of Product |
United States |
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